

2-Methylquinolin-3-ol CAS number

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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

Cat. No.: B1297092

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An In-depth Technical Guide to **2-Methylquinolin-3-ol** for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist with extensive experience in medicinal chemistry and process development, I have frequently encountered the quinoline scaffold as a cornerstone of modern drug discovery. Its prevalence in FDA-approved drugs is a testament to its unique ability to interact with a wide range of biological targets. This guide focuses on a particularly valuable derivative: **2-Methylquinolin-3-ol**. More than a simple building block, this molecule represents a strategic starting point for synthetic campaigns, offering a modifiable core with predictable reactivity. The intent of this document is not merely to present data but to provide a cohesive narrative that explains the causality behind its synthesis, the logic of its application, and the critical importance of its characterization. The protocols and insights shared herein are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these established foundations.

Core Compound Identification and Physicochemical Profile

Accurate identification and a thorough understanding of a compound's physical properties are the bedrock of reproducible science. These parameters govern everything from reaction kinetics to bioavailability.

Unambiguous Identification

- Chemical Name: **2-Methylquinolin-3-ol**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 3-Hydroxyquinaldine, 2-Methyl-3-quinolinol[\[4\]](#)[\[5\]](#)
- CAS Number: 613-19-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Formula: C₁₀H₉NO[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Weight: 159.18 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

Physicochemical Data Summary

The properties outlined below are critical for predicting the behavior of **2-Methylquinolin-3-ol** in both synthetic and biological contexts. The predicted LogP, for instance, suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration in early-stage drug design for oral absorption.

Property	Value / Description	Significance in Research & Drug Development
XLogP3 (Predicted)	2.2[5][7]	Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Topological Polar Surface Area	33.1 Å²[5]	A value below 90 Å² is often correlated with good oral bioavailability.
Hydrogen Bond Donors	1[5]	The hydroxyl group can engage in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors	2[5]	The nitrogen and oxygen atoms can act as hydrogen bond acceptors in molecular interactions.
Density	1.21 g/cm³[5]	Useful for process calculations and formulation development.
Boiling Point	303.7 °C at 760 mmHg[5]	High boiling point indicates thermal stability, which is relevant for high-temperature reactions.
Solubility	Soluble in ether, ethanol, and chloroform.[3]	Knowledge of solubility is essential for selecting appropriate reaction solvents and analytical methods (e.g., HPLC mobile phase).

Synthesis Pathway: The Conrad-Limpach Reaction

While several synthetic routes exist[3][6], the Conrad-Limpach synthesis remains a classic and highly instructive method for preparing hydroxyquinolines.[8][9][10] It is a robust thermal condensation that provides a clear example of strategic bond formation. The reaction is

typically performed in two stages: the formation of an enamine intermediate followed by a high-temperature cyclization.^[10]

Detailed Experimental Protocol & Mechanistic Rationale

Step 1: Formation of Ethyl 3-anilino-2-butenate (Kinetic Control)

- Procedure:
 - To a round-bottom flask, add aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
 - Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
 - Stir the mixture at room temperature. The reaction is typically exothermic.
- Causality (The "Why"): This step is a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ethyl acetoacetate.^[8] An acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. This initial condensation forms a Schiff base, which rapidly tautomerizes to the more stable enamine.^[8]^[9] Running this step under milder, kinetic conditions favors the formation of this intermediate over the alternative Knorr synthesis product.^[11]

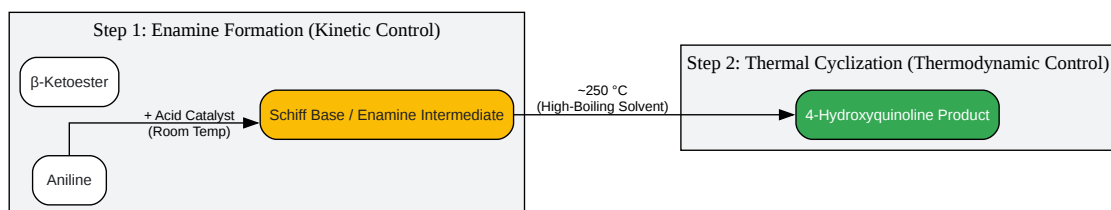
Step 2: Thermal Cyclization to 2-Methylquinolin-4-ol (Thermodynamic Control)

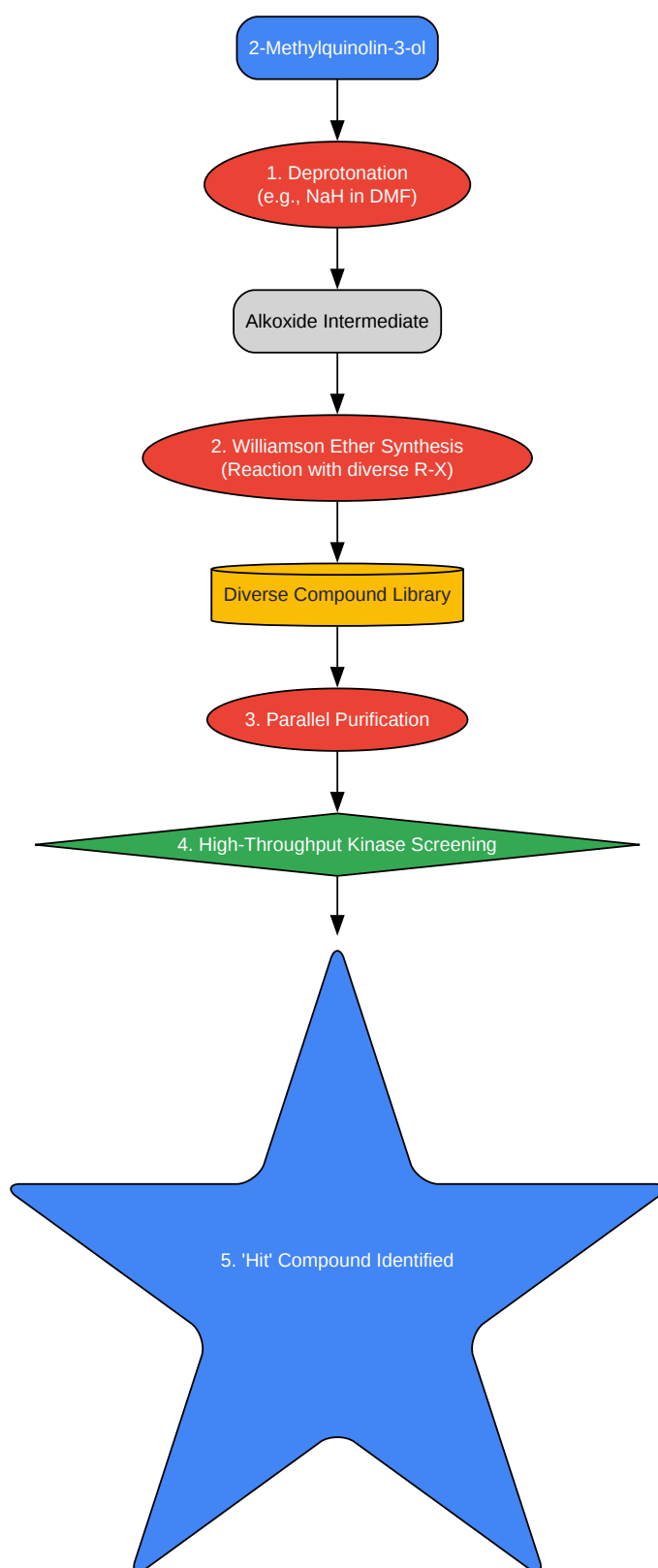
- Procedure:
 - The crude enamine from Step 1 is added dropwise to a pre-heated, high-boiling, inert solvent (e.g., Dowtherm A, mineral oil) at approximately 250 °C.^[8]^[10]
 - The reaction is held at this temperature for a short duration (e.g., 15-30 minutes) to drive the cyclization.
 - The mixture is cooled, and the product precipitates and is collected by filtration.
- Causality (The "Why"): This is the critical, energy-intensive step. The high temperature provides the necessary activation energy for an intramolecular electrocyclic ring closure.^[8]^[9] The enamine attacks the aromatic ring, temporarily breaking its aromaticity.^[12] Subsequent elimination of ethanol re-aromatizes the system, yielding the thermodynamically

stable 4-hydroxyquinoline product.[9] The use of high-boiling solvents is purely functional: to achieve and maintain the required reaction temperature safely.[12]

Note: The Conrad-Limpach synthesis formally yields the 4-hydroxy isomer. The target molecule, **2-Methylquinolin-3-ol**, is typically prepared via alternative routes, such as the condensation of o-aminobenzaldehyde with chloroacetone.[3][6] However, the Conrad-Limpach is presented here for its illustrative value in quinoline chemistry.

Synthesis Workflow Diagram





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